molecular formula C13H14N2O B2956762 3-(1h-Indazol-1-yl)cyclohexan-1-one CAS No. 1519342-31-4

3-(1h-Indazol-1-yl)cyclohexan-1-one

Cat. No.: B2956762
CAS No.: 1519342-31-4
M. Wt: 214.268
InChI Key: ZUMVEQDQRJCKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indazol-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It features an indazole ring attached to a cyclohexanone moiety, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

3-(1H-Indazol-1-yl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 3-Indazol-1-ylcyclohexan-1-one indicates that it may be harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indazol-1-yl)cyclohexan-1-one typically involves the reaction of indazole with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by the addition of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature to ensure optimal yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction could produce cyclohexanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler compound with similar biological activities.

    Cyclohexanone: Shares the cyclohexanone moiety but lacks the indazole ring.

    Indazole Derivatives: Various derivatives with different substituents on the indazole ring.

Uniqueness

3-(1H-Indazol-1-yl)cyclohexan-1-one is unique due to its combination of the indazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-indazol-1-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVEQDQRJCKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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